Oxolane-3,4-diyl dimethanesulfonate
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Overview
Description
Oxolane-3,4-diyl dimethanesulfonate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This compound is particularly notable for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-3,4-diyl dimethanesulfonate can be synthesized through the reaction of oxolane-3,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxolane-3,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields oxolane-3,4-diyl azide, while oxidation with potassium permanganate produces oxolane-3,4-diyl sulfonate .
Scientific Research Applications
Oxolane-3,4-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for diols.
Biology: The compound is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of oxolane-3,4-diyl dimethanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various derivatives with different chemical properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and are used as protecting groups for carbonyl compounds.
1,3-Dioxolanes: Similar to oxolane-3,4-diyl dimethanesulfonate, these compounds have a five-membered ring with two oxygen atoms and are used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the methanesulfonate group makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations. Its applications in various fields of research and industry further highlight its importance .
Properties
CAS No. |
59676-22-1 |
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Molecular Formula |
C6H12O7S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(4-methylsulfonyloxyoxolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H12O7S2/c1-14(7,8)12-5-3-11-4-6(5)13-15(2,9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
BXOTVHIXLFYZMN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1COCC1OS(=O)(=O)C |
Origin of Product |
United States |
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